

# In-Depth Technical Guide: CAS Number 86215-36-3 (DOV-216,303)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Azabicyclo(3.1.0)hexane, 1-(3,4dichlorophenyl)-, hydrochloride

Cat. No.:

B1667123

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CAS number 86215-36-3, scientifically known as (±)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel psychoactive compound that has garnered significant interest in the field of neuropharmacology. Also referred to by its developmental code name, DOV-216,303, this molecule is a pioneering example of a "triple" reuptake inhibitor. Its unique mechanism of action, targeting the transporters of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—positions it as a compound of interest for the development of next-generation antidepressants and other neuropsychiatric therapeutics. This technical guide provides a comprehensive overview of the available research on DOV-216,303, including its pharmacological profile, in vitro and in vivo experimental data, and the underlying signaling pathways.

# **Chemical and Physical Properties**



| Property          | Value                                                                  |
|-------------------|------------------------------------------------------------------------|
| CAS Number        | 86215-36-3                                                             |
| IUPAC Name        | (±)-1-(3,4-Dichlorophenyl)-3-<br>azabicyclo[3.1.0]hexane hydrochloride |
| Synonyms          | DOV-216,303                                                            |
| Molecular Formula | C11H11Cl2N · HCl                                                       |
| Molecular Weight  | 264.58 g/mol                                                           |

# **Pharmacological Profile**

DOV-216,303 is characterized as a triple reuptake inhibitor, meaning it simultaneously blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad-spectrum monoaminergic enhancement is hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

## **In Vitro Potency**

The inhibitory activity of DOV-216,303 on the human recombinant monoamine transporters has been quantified through in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentrations (IC<sub>50</sub>) from a key study are summarized below.

| Transporter                       | IC <sub>50</sub> (nM) | Reference |
|-----------------------------------|-----------------------|-----------|
| Serotonin Transporter (hSERT)     | 14                    | [1][2]    |
| Norepinephrine Transporter (hNET) | 20                    | [1][2]    |
| Dopamine Transporter (hDAT)       | 78                    | [1][2]    |



These data indicate that DOV-216,303 is a potent inhibitor of all three monoamine transporters, with a slightly higher affinity for SERT and NET over DAT.

# Experimental Protocols In Vitro Neurotransmitter Uptake Assay

This protocol outlines the methodology for determining the in vitro potency of DOV-216,303 in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective human transporters.

Objective: To determine the IC<sub>50</sub> values of DOV-216,303 for hSERT, hNET, and hDAT.

#### Materials:

- Human Embryonic Kidney (HEK-293) cells stably expressing hSERT, hNET, or hDAT.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL).
- [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine (radioligands).
- DOV-216,303.
- · Scintillation counter.
- 96-well microplates.

#### Procedure:

- Cell Culture: Culture the HEK-293 cells expressing the specific transporter in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.
- Assay:
  - Wash the cells with Krebs-Ringer-HEPES buffer.



- Pre-incubate the cells with various concentrations of DOV-216,303 or vehicle for 20 minutes at 37°C.
- Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) at a final concentration in the low nanomolar range.
- Incubate for 10-15 minutes at 37°C.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer.
- Lyse the cells with a suitable lysis buffer.
- Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of DOV-216,303 that inhibits 50% of the specific uptake (IC<sub>50</sub>) by non-linear regression analysis of the concentration-response curves.

## In Vivo Antidepressant-Like Activity

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

Objective: To evaluate the antidepressant-like effect of DOV-216,303 in mice.

#### Materials:

- Male CD-1 or similar strain mice (20-25 g).
- Glass or Plexiglas cylinders (25 cm high, 10 cm in diameter).
- Water at 23-25°C.
- DOV-216,303.
- Vehicle control (e.g., saline).

### Foundational & Exploratory





Video recording and analysis software.

#### Procedure:

- Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the
  experiment.
- Drug Administration: Administer DOV-216,303 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.
- Test Session:
  - Fill the cylinders with water to a depth of 15 cm.
  - Gently place each mouse into a cylinder.
  - Record the behavior for a total of 6 minutes.
- Behavioral Scoring:
  - The last 4 minutes of the 6-minute session are typically analyzed.
  - Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
- Data Analysis: Compare the duration of immobility between the drug-treated and vehicletreated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines, leading to a state of sedation and ptosis (eyelid drooping) in rodents. The reversal of this ptosis is considered a predictive indicator of antidepressant activity, particularly for compounds that enhance noradrenergic and/or dopaminergic neurotransmission.

Objective: To assess the ability of DOV-216,303 to reverse tetrabenazine-induced ptosis in mice.

#### Materials:



- Male CD-1 or similar strain mice (20-25 g).
- Tetrabenazine.
- DOV-216,303.
- Vehicle control.
- Scoring system for ptosis.

#### Procedure:

- Induction of Ptosis: Administer tetrabenazine (e.g., 35 mg/kg, i.p.) to the mice.
- Drug Administration: Administer DOV-216,303 or vehicle at various doses 30 minutes after the tetrabenazine injection.
- Ptosis Scoring:
  - Observe the mice at regular intervals (e.g., 30, 60, and 120 minutes) after the administration of the test compound.
  - Score the degree of eyelid closure using a standardized scale (e.g., 0 = eyes fully open, 4
     = eyes fully closed).
- Data Analysis: Compare the ptosis scores between the drug-treated and vehicle-treated groups. A significant reduction in the ptosis score indicates a reversal of the tetrabenazineinduced effect and suggests an antidepressant-like potential.

## **Signaling Pathways and Mechanisms of Action**

The therapeutic effects of DOV-216,303 are believed to be mediated by the downstream signaling cascades initiated by the increased availability of serotonin, norepinephrine, and dopamine in the synapse.

## **Serotonin (5-HT) Signaling Pathway**



By blocking SERT, DOV-216,303 increases synaptic 5-HT levels, leading to the activation of various postsynaptic 5-HT receptors. The activation of G-protein coupled 5-HT receptors can trigger several intracellular signaling cascades, including the adenylyl cyclase (AC) and phospholipase C (PLC) pathways. These pathways ultimately lead to the modulation of gene expression and neuronal plasticity, which are thought to be crucial for the therapeutic effects of antidepressants.



Click to download full resolution via product page

Simplified Serotonin Signaling Pathway

## Norepinephrine (NE) Signaling Pathway

Inhibition of NET by DOV-216,303 elevates synaptic NE levels, which then act on adrenergic receptors. Similar to the serotonin system, the activation of these G-protein coupled receptors initiates intracellular signaling cascades, including the cAMP pathway, which can influence neuronal function and gene expression, contributing to the antidepressant response.



Click to download full resolution via product page

Simplified Norepinephrine Signaling Pathway

## **Dopamine (DA) Signaling Pathway**

By blocking DAT, DOV-216,303 increases dopamine levels in brain regions associated with reward and motivation. The activation of dopamine receptors, particularly D1 and D2 subtypes, modulates cAMP levels and other signaling pathways that can influence mood and executive function. The dopaminergic component of DOV-216,303's action may contribute to its potential efficacy in treating symptoms of anhedonia (loss of pleasure) in depression.





Click to download full resolution via product page

#### Simplified Dopamine Signaling Pathway

#### Conclusion

DOV-216,303 (CAS 86215-36-3) represents a significant advancement in the field of antidepressant research. Its unique triple reuptake inhibitor profile offers the potential for a more comprehensive and rapid treatment for major depressive disorder and other neuropsychiatric conditions. The preclinical data strongly support its mechanism of action and its antidepressant-like efficacy in established animal models. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and safety profile in human populations. This technical guide provides a foundational understanding of the current knowledge surrounding this promising compound for researchers and drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical and clinical pharmacology of DOV 216,303, a "triple" reuptake inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Pharmacology of DOV 216,303, a "Triple" Reuptake Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: CAS Number 86215-36-3 (DOV-216,303)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667123#cas-number-86215-36-3-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com